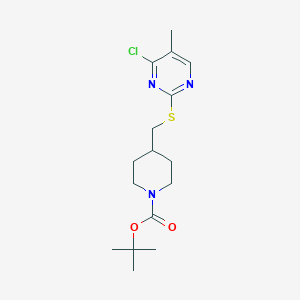![molecular formula C10H7NOS B13947820 2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
2-Methylbenzofuro[4,5-d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbenzofuro[4,5-d]thiazole is a heterocyclic compound that features a fused benzofuran and thiazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzofuro[4,5-d]thiazole typically involves the cyclization of appropriate precursors. One classical method involves the Jacobsen cyclization of thioamide to the corresponding thiazole derivative using aqueous potassium ferricyanide as an oxidant . Another method includes the reaction of thioacetamide with substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-Methylbenzofuro[4,5-d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran or thiazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted benzofurothiazoles.
科学的研究の応用
2-Methylbenzofuro[4,5-d]thiazole has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurodegenerative disorders such as Parkinson’s disease.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics, such as dye-sensitized solar cells and organic field-effect transistors.
Biological Studies: Its derivatives have shown promise in antimicrobial and antifungal activities, making it a potential lead compound for developing new drugs.
作用機序
The mechanism of action of 2-Methylbenzofuro[4,5-d]thiazole, particularly in medicinal applications, involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the oxidative deamination of neurotransmitters, and their inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating disorders like depression and Parkinson’s disease . The compound interacts with the active site of the enzyme, preventing it from catalyzing the deamination reaction.
類似化合物との比較
Similar Compounds
- Benzofuro[6,7-d]thiazole
- Benzofuro[7,6-d]thiazole
- Benzo[d]thiazole-4,7-dione
Uniqueness
2-Methylbenzofuro[4,5-d]thiazole is unique due to its specific ring fusion and substitution pattern, which confer distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity profiles compared to other similar compounds .
特性
分子式 |
C10H7NOS |
|---|---|
分子量 |
189.24 g/mol |
IUPAC名 |
2-methylfuro[3,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-6-11-10-7-4-5-12-8(7)2-3-9(10)13-6/h2-5H,1H3 |
InChIキー |
JXGWTAZXILJVDY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(S1)C=CC3=C2C=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)
![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)
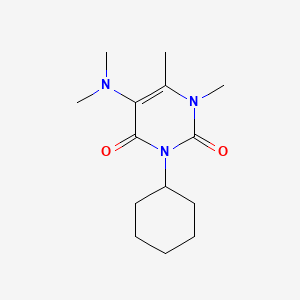


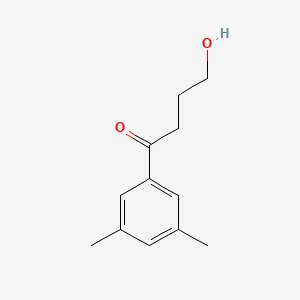
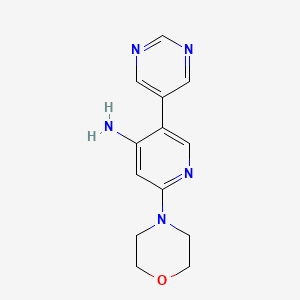
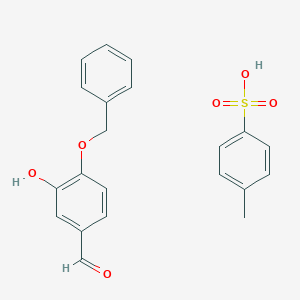
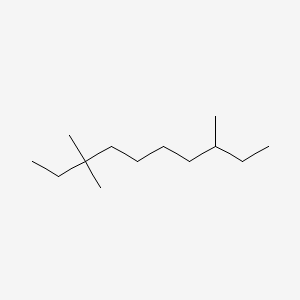

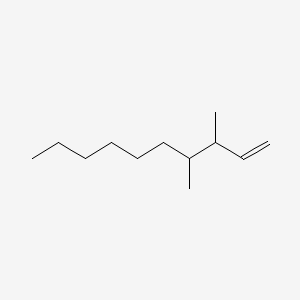

![Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-](/img/structure/B13947823.png)
